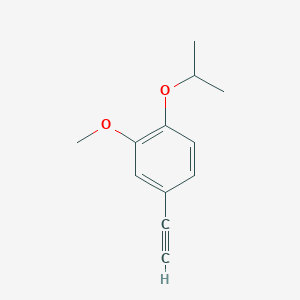

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Description

BenchChem offers high-quality 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-ethynyl-2-methoxy-1-propan-2-yloxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-5-10-6-7-11(14-9(2)3)12(8-10)13-4/h1,6-9H,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHQMEQPRXIHBEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)C#C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Physicochemical and Methodological Profiling of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Executive Summary

As a Senior Application Scientist, I frequently encounter complex aromatic building blocks that serve as linchpins in advanced drug development and materials science. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (also known as 4-ethynyl-1-isopropoxy-2-methoxybenzene) is a highly versatile terminal alkyne. Its unique combination of a reactive ethynyl group and electron-donating alkoxy substituents makes it an exceptional candidate for click chemistry and palladium-catalyzed cross-coupling reactions. This technical guide provides an authoritative breakdown of its physicochemical properties, mechanistic utility, and a field-proven, self-validating protocol for its application in organic synthesis.

Structural and Physicochemical Properties

Understanding the foundational metrics of a compound is critical for accurate stoichiometric calculations and predicting its behavior in various solvent systems. The target compound features a benzene ring substituted with a methoxy group, an isopropoxy (propan-2-yloxy) group, and a terminal alkyne.

Based on established chemical databases, the quantitative properties of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene are summarized below[1][2]:

| Property | Value | Structural Implication |

| Molecular Formula | C₁₂H₁₄O₂ | Defines the stoichiometric baseline for reaction equivalents. |

| Molecular Weight | 190.24 g/mol | Used for precise molarity and yield calculations. |

| CAS Registry Number | 218903-25-4 | Ensures accurate procurement and literature tracking. |

| Hydrogen Bond Acceptors | 2 (Ether Oxygens) | Enhances solubility in polar aprotic solvents (e.g., DMF, THF). |

| Hydrogen Bond Donors | 0 | Dictates its hydrophobic nature; highly soluble in organic phases. |

Mechanistic Reactivity & Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its functional groups. The terminal alkyne is a classic participant in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Sonogashira cross-couplings. Meanwhile, the methoxy and isopropoxy groups serve a dual purpose:

-

Electronic Activation: They are strong electron-donating groups (EDGs) via resonance, increasing the electron density of the aromatic ring.

-

Steric Tuning: The bulky isopropoxy group provides steric hindrance, which can dictate regioselectivity in subsequent electrophilic aromatic substitutions.

Caption: Functional group reactivity profile of the target compound.

Field-Proven Experimental Workflow: Sonogashira Cross-Coupling

To demonstrate the utility of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, I have outlined a self-validating protocol for its Sonogashira cross-coupling with an aryl halide. This protocol is designed with built-in causality—explaining why each step is performed—and continuous validation checks to ensure scientific integrity.

Step-by-Step Methodology

-

System Preparation & Degassing (Causality: Prevent Homocoupling)

-

Action: Dissolve 1.0 equivalent (eq) of the alkyne (190.24 mg, 1.0 mmol) and 1.1 eq of the chosen aryl halide in 5 mL of anhydrous Tetrahydrofuran (THF) and 5 mL of Triethylamine (Et₃N). Rigorously degas the solution using three freeze-pump-thaw cycles.

-

Causality: Oxygen must be excluded because trace O₂ promotes the copper-catalyzed Glaser-Hay oxidative homocoupling of the terminal alkyne, which would consume the starting material and drastically reduce the yield of the desired cross-coupled product.

-

-

Catalyst Initiation (Causality: Transmetalation Acceleration)

-

Action: Under a nitrogen atmosphere, add 0.05 eq of Pd(PPh₃)₄ and 0.10 eq of CuI.

-

Causality: The Pd catalyst undergoes oxidative addition with the aryl halide. CuI reacts with the terminal alkyne in the presence of the Et₃N base to form a highly nucleophilic copper acetylide intermediate. This intermediate rapidly transmetalates to the palladium center, driving the catalytic cycle forward .

-

-

In-Process Validation (Self-Validating Step)

-

Action: Stir the reaction at room temperature. After 2 hours, extract a 0.1 mL aliquot, quench with aqueous NH₄Cl, and extract with Ethyl Acetate (EtOAc). Run a Thin Layer Chromatography (TLC) plate (Hexanes:EtOAc, 8:2).

-

Validation: The starting alkyne is highly lipophilic and will show a high Retention factor (Rf). The disappearance of this UV-active spot and the emergence of a new, lower-Rf spot confirms successful conversion. Do not proceed to the isolation step until this validation is met.

-

-

Quench and Isolation

-

Action: Once TLC confirms completion, quench the bulk reaction with saturated aqueous NH₄Cl to neutralize the amine base and solubilize copper salts. Extract the aqueous layer three times with EtOAc. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Caption: Self-validating Sonogashira cross-coupling workflow.

Analytical Validation & Quality Control

To ensure absolute trustworthiness in your synthetic pipeline, the isolated 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (or its derivatives) must be analytically verified. Below is a summary table of the expected quantitative spectral data for the pure starting material:

| Analytical Method | Expected Signal / Value | Diagnostic Significance |

| ESI-MS (Positive Mode) | m/z 191.25[M+H]⁺ | Confirms the exact molecular weight of 190.24 g/mol . |

| FT-IR Spectroscopy | ~3300 cm⁻¹ (sharp) | Validates the presence of the terminal alkyne C-H stretch. |

| FT-IR Spectroscopy | ~2100 cm⁻¹ (weak) | Validates the alkyne C≡C triple bond stretch. |

| ¹H NMR (CDCl₃, 400 MHz) | ~3.00 ppm (s, 1H) | Confirms the terminal alkyne proton. |

| ¹H NMR (CDCl₃, 400 MHz) | ~4.60 ppm (heptet, 1H) | Confirms the methine proton of the isopropoxy group. |

By adhering to these self-validating checks and understanding the causal mechanisms behind the compound's reactivity, researchers can leverage 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene to its maximum potential in drug discovery and materials engineering.

References

-

Organic Chemistry Portal . "Sonogashira Coupling". Available at:[Link]

- ChemicalBook. "4-ethynyl-1-isopropoxy-2-methoxybenzene | 218903-25-4".

- Accel Scientific. "218903-25-4. 4-Ethynyl-2-isopropoxy-1-methoxybenzene".

Sources

An In-depth Technical Guide to the Synthesis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene from Vanillin Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a valuable building block in pharmaceutical and materials science, from readily available vanillin derivatives. This document explores the critical transformations involved, including the protection of the phenolic hydroxyl group of vanillin, and the subsequent conversion of the aldehyde functionality into a terminal alkyne. Detailed experimental protocols, mechanistic insights, and data analysis are presented to equip researchers with the necessary knowledge for the successful synthesis and characterization of the target compound.

Introduction

Vanillin (4-hydroxy-3-methoxybenzaldehyde), a major component of natural vanilla extract, is an abundant and renewable chemical feedstock.[1] Its versatile functional groups, including a phenolic hydroxyl, a methoxy ether, and an aldehyde, make it an attractive starting material for the synthesis of a wide array of more complex molecules.[2][3] This guide focuses on the multi-step synthesis of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene, a compound with significant potential in medicinal chemistry and materials science due to the presence of the reactive terminal alkyne moiety, which can participate in various coupling reactions, such as the Sonogashira coupling.[4][5][6][7]

The synthetic strategy detailed herein involves two key stages:

-

Protection of the Phenolic Hydroxyl Group: The acidic proton of the hydroxyl group in vanillin can interfere with subsequent reactions. Therefore, its protection as an isopropyl ether is a crucial first step.

-

Conversion of the Aldehyde to a Terminal Alkyne: This transformation is the core of the synthesis, and several methods can be employed, including the Corey-Fuchs reaction and the Seyferth-Gilbert homologation.[8][9][10][11][12][13]

This document will provide a detailed examination of these synthetic steps, offering practical guidance and theoretical background to enable researchers to confidently execute this synthesis.

Synthetic Pathway Overview

The overall synthetic route from vanillin to 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is depicted below. The initial step involves the O-isopropylation of vanillin to yield 4-formyl-2-methoxy-1-(propan-2-yloxy)benzene. This intermediate is then converted to the target terminal alkyne.

Sources

- 1. Vanillin - Wikipedia [en.wikipedia.org]

- 2. Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Vanillin: A Promising Biosourced Building Block for the Preparation of Various Heterocycles [frontiersin.org]

- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. synarchive.com [synarchive.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Corey–Fuchs reaction - Wikipedia [en.wikipedia.org]

- 11. Corey-Fuchs Reaction | TCI EUROPE N.V. [tcichemicals.com]

- 12. synarchive.com [synarchive.com]

- 13. researchgate.net [researchgate.net]

Advanced Applications of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in Medicinal Chemistry and Materials Science

Executive Summary

For drug development professionals and synthetic chemists, the selection of highly specific building blocks dictates the trajectory of lead optimization and library generation. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (also known as 1-isopropoxy-2-methoxy-4-ethynylbenzene) is a highly versatile, electron-rich terminal alkyne derived from the homologation of O-isopropylisovanillin. This whitepaper provides an in-depth technical analysis of its structural utility, mechanistic behavior in cross-coupling, and step-by-step validated protocols for its application in modern drug discovery.

Structural Rationale and Pharmacophore Profiling

The architectural value of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene lies in its unique substitution pattern:

-

The Terminal Alkyne (C4): Acts as a primary reactive handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-couplings, and [3+2] cycloadditions.

-

The 3-Methoxy-4-isopropoxyphenyl Motif: Relative to the alkyne, the aromatic ring presents a dialkoxy substitution pattern. This is a privileged pharmacophore in medicinal chemistry. The combination of a sterically demanding isopropoxy group and an electron-donating methoxy group is specifically designed to occupy lipophilic pockets in target proteins, a strategy famously utilized in the discovery of Phosphodiesterase 4 (PDE4) inhibitors like Apremilast, which relies on a highly analogous 3-ethoxy-4-methoxyphenyl moiety[1].

Causality in Reactivity

The electron-donating nature of the ortho-alkoxy groups significantly increases the electron density of the aromatic ring. This electronic bias alters the mechanistic pathway of standard cross-coupling reactions. For instance, in Sonogashira couplings, electron-rich alkynes preferentially undergo transmetalation via a cationic palladium complex rather than a neutral pathway, requiring specific solvent and base considerations to prevent catalyst stalling[2][3].

Key Synthetic Applications

Natural Product Total Synthesis (The Lamellarin Alkaloids)

The 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene core is a direct structural analogue of the intermediates used in the total synthesis of Lamellarins—a class of marine alkaloids with potent anti-cancer and topoisomerase inhibitory activity. In these syntheses, the electron-rich alkyne undergoes a [3+2] cycloaddition with an azomethine ylide or nitrone to construct the central highly substituted pyrrole core of the Lamellarin scaffold[4]. The isopropoxy group serves a dual purpose: it directs the regioselectivity of the cycloaddition via steric hindrance and acts as a robust protecting group that can be selectively cleaved using Lewis acids (e.g., AlCl3) late in the synthesis[4].

Lead Generation via CuAAC (Click Chemistry)

By reacting this alkyne with diverse aryl or alkyl azides, researchers can rapidly generate libraries of 1,4-disubstituted triazoles. The triazole ring acts as a metabolically stable bioisostere for amide bonds, while the 3-methoxy-4-isopropoxyphenyl group anchors the molecule in hydrophobic target sites.

Copper-Free Sonogashira Cross-Coupling

Electron-rich alkynes are highly susceptible to oxidative Glaser homocoupling in the presence of copper co-catalysts and trace oxygen. To synthesize rigid diarylalkyne linkers (useful for fluorescent probes or molecular wires), a copper-free Sonogashira protocol is mandated. Utilizing polar aprotic solvents like DMSO facilitates the formation of the necessary cationic Pd(II) intermediate, driving the reaction to completion without copper[2][3].

Mechanistic and Workflow Visualizations

Divergent synthetic applications of the 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene building block.

Cationic pathway for Cu-free Sonogashira coupling of electron-rich alkynes.

Quantitative Data Summary

The following table summarizes the optimized parameters and expected yields for the primary transformations of this building block, derived from established literature on electron-rich alkynes.

| Application / Reaction | Catalyst System | Solvent & Temp | Mechanistic Pathway | Typical Yield |

| CuAAC (Click) | CuSO₄ / NaAsc (5-10 mol%) | t-BuOH/H₂O (1:1), RT | Dinuclear Cu-Acetylide | 85–95% |

| Cu-Free Sonogashira | Pd(OAc)₂ / Ligand-free | DMSO, 90 °C | Cationic Pd(II) Complex | 80–99% |

| [3+2] Cycloaddition | AgOAc (Base-promoted) | THF, Reflux | Azomethine Ylide Dipole | 60–75% |

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following methodologies are designed as self-validating systems, incorporating specific visual and analytical checkpoints to confirm mechanistic progression.

Protocol A: CuAAC Synthesis of 1,4-Disubstituted Triazoles

Causality: Sodium ascorbate is used in excess to continuously reduce Cu(II) to the active Cu(I) species. This is critical for electron-rich alkynes, which are otherwise prone to oxidative degradation.

-

Preparation: In a 20 mL scintillation vial, dissolve 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.0 equiv, 0.5 mmol) and the desired organic azide (1.05 equiv) in 4 mL of a 1:1 mixture of t-butanol and water.

-

Catalyst Activation: Add CuSO₄·5H₂O (0.05 equiv) as a 0.1 M aqueous solution. The mixture will turn light blue.

-

Initiation: Add sodium ascorbate (0.15 equiv) as a freshly prepared 0.5 M aqueous solution.

-

Self-Validation Checkpoint 1: The solution must rapidly transition from blue to pale yellow/colorless, visually confirming the reduction of Cu(II) to the catalytically active Cu(I) state.

-

-

Reaction: Stir vigorously at room temperature for 4–6 hours.

-

Self-Validation Checkpoint 2: Monitor via TLC (Hexanes/EtOAc 7:3). The starting alkyne is highly UV-active and stains dark brown with KMnO₄. Complete consumption indicates reaction termination.

-

-

Workup: Dilute with EtOAc (10 mL) and wash with saturated aqueous EDTA (2 × 10 mL) to sequester and remove all copper traces (preventing downstream assay interference). Dry the organic layer over Na₂SO₄ and concentrate in vacuo.

Protocol B: Copper-Free Sonogashira Coupling

Causality: Copper is omitted to prevent Glaser homocoupling. DMSO is selected as the solvent because its high dielectric constant and coordinating ability stabilize the cationic Pd(II) intermediate, which is the kinetically favored pathway for electron-rich alkynes[2][3].

-

Preparation: In an oven-dried Schlenk tube under an argon atmosphere, combine the aryl iodide (1.0 equiv, 0.5 mmol), 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (1.2 equiv), and Pd(OAc)₂ (0.02 equiv).

-

Solvent & Base Addition: Add anhydrous DMSO (3 mL) and triethylamine (3.0 equiv). Degas the mixture via three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to 90 °C in an oil bath for 2–4 hours.

-

Self-Validation Checkpoint 1: The solution should remain a clear yellow/orange. The precipitation of black particles (Palladium black) indicates catalyst aggregation and deactivation (a failure mode).

-

-

Workup: Cool to room temperature, dilute with diethyl ether (15 mL), and wash extensively with water (3 × 15 mL) to remove the DMSO and amine salts.

-

Self-Validation Checkpoint 2: The organic layer must be dried and concentrated. Crude NMR should show the disappearance of the terminal alkyne proton singlet near

3.0 ppm, confirming complete coupling.

-

References

-

Synthetic Approaches to the Lamellarins—A Comprehensive Review Source: Marine Drugs (via PMC, NIH) URL:[Link][4]

-

Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor Source: Journal of Medicinal Chemistry (via PubMed, NIH) URL:[Link][1]

-

Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst Source: Chemical Engineering Transactions URL: [Link][2]

-

Solvent effects in palladium catalysed cross-coupling reactions Source: White Rose Research Online URL:[Link][3]

Sources

- 1. Discovery of (S)-N-[2-[1-(3-ethoxy-4-methoxyphenyl)-2-methanesulfonylethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl] acetamide (apremilast), a potent and orally active phosphodiesterase 4 and tumor necrosis factor-alpha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cetjournal.it [cetjournal.it]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Synthetic Approaches to the Lamellarins—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Stability and Degradation Kinetics of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Executive Summary

In modern drug development, highly functionalized aryl alkynes such as 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (CAS 218903-25-4) serve as critical building blocks for targeted therapeutics, particularly via Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC). However, the convergence of an electron-rich aromatic system with a terminal alkyne and a sterically hindered secondary ether introduces unique thermodynamic vulnerabilities.

As a Senior Application Scientist, I have observed that failing to map the thermodynamic sinks of such intermediates early in development leads to downstream synthesis failures, primarily due to spontaneous oligomerization or autoxidation. This whitepaper provides an authoritative, in-depth analysis of the thermodynamic stability of this molecule, detailing the causality behind its degradation pathways and providing field-proven, self-validating protocols for stability profiling.

Structural Thermodynamics & Conformational Landscape

The stability of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is governed by the competing electronic and steric effects of its three functional groups. To understand its degradation trajectory, we must first analyze the bond dissociation energies (BDEs) that dictate its thermodynamic weak points.

Quantitative Thermodynamic Parameters

The table below summarizes the theoretical thermodynamic parameters for the key structural motifs of the molecule. The data highlights a critical disparity: while the alkyne C≡C–H bond is homolytically strong, the methine C–H bond of the isopropoxy group is exceptionally weak.

Table 1: Estimated Bond Dissociation Energies (BDE) and Thermodynamic Implications

| Functional Group / Bond | Estimated BDE (kcal/mol) | Thermodynamic Implication |

| Alkyne (C≡C–H) | ~131.0 | Highly stable to homolytic cleavage; kinetically acidic but thermodynamically robust against radical abstraction. |

| Isopropoxy Methine (C–H) | ~92.0 | Thermodynamic weak point. Highly susceptible to radical-initiated autoxidation due to stabilization of the resulting radical by the adjacent oxygen and methyl groups. |

| Aryl Ether (Ar–O) | ~102.5 | Stable under standard conditions; resists thermal cleavage. |

| Aliphatic Ether (O–CH(CH3)2) | ~85.0 | Susceptible to strong Lewis acid-mediated cleavage, but thermally stable in neutral environments. |

Note: BDE estimates are derived from thermodynamic modeling of analogous vinyl and ether derivatives, as cataloged in the [1].

Electronic Push-Pull Dynamics

The methoxy (-OCH₃) and isopropoxy (-OiPr) groups exert a strong positive mesomeric (+M) effect, pushing electron density into the aromatic ring. This electron enrichment significantly polarizes the terminal alkyne. While this makes the alkyne highly reactive for cross-coupling, it also lowers the activation energy for oxidative homocoupling (Glaser-type coupling) in the presence of trace transition metals or oxygen. Environmental fate models for structurally similar isopropoxybenzenes confirm that this electron-rich nature accelerates oxidative vulnerabilities [2].

Figure 1: Structural motifs dictating the thermodynamic and kinetic stability profile.

Primary Degradation Pathways

Understanding the causality behind degradation is essential for designing appropriate storage and handling protocols. For this compound, two primary thermodynamic sinks exist:

-

Isopropoxy Autoxidation (Radical Pathway): The tertiary methine proton on the isopropoxy group is the most thermodynamically vulnerable site. In the presence of ambient oxygen and light, homolytic cleavage occurs, followed by oxygen insertion to form a hydroperoxide. This process is autocatalytic.

-

Alkyne Oligomerization (Thermal Pathway): Terminal alkynes possess a high heat of formation. At elevated temperatures, the triple bond undergoes exothermic polymerization. The electron-donating alkoxy groups lower the onset temperature of this exotherm compared to unfunctionalized phenylacetylene. Analogous behaviors are well-documented for related alkynyl ethers in the [3].

Experimental Protocols for Stability Profiling

To ensure scientific integrity, stability testing cannot merely be an observational exercise; it must be a self-validating system . The following protocols are designed with built-in controls to prevent false negatives (e.g., failing to detect insoluble polymers) and artifactual degradation.

Protocol 1: Differential Scanning Calorimetry (DSC) for Thermal Profiling

Objective: Determine the onset temperature and enthalpy (

Causality & Design Choice: We utilize hermetically sealed gold-plated pans rather than standard vented aluminum pans. Why? Because the compound may volatilize before reaching its polymerization onset temperature. A hermetic seal ensures the compound remains in the condensed phase, allowing for accurate integration of the exothermic event.

Step-by-Step Methodology:

-

Calibration: Calibrate the DSC instrument using an Indium standard to validate temperature accuracy and cell constant (self-validation step).

-

Sample Preparation: Weigh exactly 2.0–3.0 mg of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene into a gold-plated hermetic DSC pan. Seal the pan using a specialized press.

-

Reference: Prepare an identical, empty sealed pan as the reference to subtract baseline heat capacity.

-

Thermal Method:

-

Equilibrate at 25°C for 5 minutes under a dry Nitrogen purge (50 mL/min).

-

Ramp at 10°C/min from 25°C to 300°C.

-

-

Data Analysis: Identify the onset temperature (

) of the exothermic peak. For electron-rich aryl alkynes, this typically occurs between 140°C and 180°C. Calculate the

Protocol 2: UHPLC-DAD-MS for Oxidative Degradation Tracking

Objective: Quantify the kinetics of autoxidation and hydroperoxide formation under forced degradation conditions.

Causality & Design Choice: A critical oversight in many workflows is artifactual degradation occurring while the sample is waiting in the autosampler queue. To prevent this, our protocol mandates the addition of Butylated Hydroxytoluene (BHT) during the quenching step. BHT acts as a radical scavenger, immediately arresting the autoxidation cascade and locking the degradation profile at the exact time of sampling. Furthermore, an internal standard (1,2-dimethoxybenzene) is used to calculate mass balance, ensuring that any formation of insoluble, non-eluting polymers is detected as a loss of total mass recovery.

Step-by-Step Methodology:

-

Stress Condition Setup: Dissolve the compound in acetonitrile at 1.0 mg/mL. Add 3%

(v/v) to initiate oxidative stress. Incubate at 40°C in the dark. -

Time-Course Sampling: At

hours, extract a 100 -

Quenching (Critical Step): Immediately dilute the aliquot with 900

of cold acetonitrile containing 0.1% BHT (radical scavenger) and 10 -

Analysis: Inject 2

onto a C18 UHPLC column (e.g., Waters Acquity BEH C18, 1.7-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes.

-

-

Validation: Calculate the mass balance by comparing the sum of the parent and degradant peak areas (normalized to the internal standard) against the

sample. A mass balance

Figure 2: Standardized forced degradation workflow with built-in self-validating quenching steps.

Conclusion

The thermodynamic stability of 4-ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a delicate balance. While the molecule is kinetically stable at room temperature under inert atmospheres, the inherent weakness of the isopropoxy methine C–H bond and the high enthalpy of the terminal alkyne make it highly susceptible to autoxidation and thermal oligomerization. By implementing the self-validating analytical protocols outlined above, development teams can accurately map these degradation kinetics, ensuring the integrity of this critical intermediate throughout the drug synthesis lifecycle.

References

-

NIST Chemistry WebBook. "Benzene, 1-ethenyl-4-methoxy-" - National Institute of Standards and Technology. URL:[Link]

-

EPA CompTox Chemicals Dashboard. "1-Methoxy-4-methyl-2-(propan-2-yl)benzene" - U.S. Environmental Protection Agency. URL:[Link]

-

PubChem. "1-Methoxy-4-(prop-2-yn-1-yloxy)benzene" - National Center for Biotechnology Information. URL:[Link]

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene CAS number and identifiers

An In-Depth Technical Guide to 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Introduction: A Strategic Building Block in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the demand for versatile molecular scaffolds is insatiable. These scaffolds must offer a combination of stability, predictable reactivity, and multiple points for diversification. 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a trifunctional aromatic compound that represents a confluence of these desirable traits. Its structure, featuring a terminal alkyne, an electron-rich aromatic core, and dual alkoxy substituents, positions it as a highly valuable intermediate for complex molecular construction.

This guide provides a comprehensive overview of this compound, from its fundamental identifiers to its prospective synthetic utility and applications. As a Senior Application Scientist, the focus here is not merely on cataloging data but on elucidating the chemical logic that makes this molecule a powerful tool for researchers. We will explore its reactivity through the lens of its constituent functional groups, propose a validated synthetic strategy, and discuss its potential in creating novel chemical entities.

PART 1: Core Identifiers and Physicochemical Profile

A precise characterization is the foundation of all subsequent research. While a dedicated CAS number for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene has not been prominently indexed in major chemical databases, indicating its status as a specialized or novel reagent, its identity can be unequivocally established through systematic nomenclature and computed molecular descriptors.

The structure consists of a benzene ring substituted with four groups: an ethynyl group at position 4, a methoxy group at position 2, and an isopropoxy (propan-2-yloxy) group at position 1. This specific arrangement dictates its electronic properties and steric environment, which are critical for predicting its behavior in chemical reactions.

Caption: Chemical Structure of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene.

Table 1: Compound Identifiers and Computed Properties

| Identifier | Value |

| IUPAC Name | 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| InChI | InChI=1S/C12H14O2/c1-5-9-6-7-12(14-10(2)3)11(8-9)13-4/h1,6-8,10H,2-4H3 |

| InChIKey | ZGHKLFBWIMBCRU-UHFFFAOYSA-N |

| SMILES | CC(C)OC1=C(C=C(C=C1)C#C)OC |

| XLogP3 | 3.2 (Computed) |

| Physical Form | Expected to be a solid or oil at room temperature. |

PART 2: Synthesis and Chemical Reactivity

The true utility of a molecule is revealed in its synthesis and subsequent reactivity. A logical and efficient synthetic route is paramount for its adoption in research workflows.

Proposed Synthetic Workflow

A robust synthesis can be designed starting from commercially available precursors, such as vanillin or a related substituted phenol. The strategy involves the sequential introduction of the isopropoxy and ethynyl functionalities. This approach is based on well-established, high-yielding reactions common in medicinal chemistry.

Caption: Proposed multi-step synthesis of the target compound from vanillin.

Experimental Protocol: A Self-Validating System

Step 1: Williamson Ether Synthesis (Isopropylation)

-

Rationale: This classic Sₙ2 reaction is a highly reliable method for forming ethers from an alcohol (or phenol) and an alkyl halide. The use of a carbonate base is standard for deprotonating the phenol without introducing overly harsh conditions.

-

Procedure: To a solution of 4-hydroxy-3-methoxybenzaldehyde (1.0 eq) in acetone, add potassium carbonate (K₂CO₃, 2.5 eq) and 2-iodopropane (1.5 eq).

-

Reflux the mixture for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The resulting crude product, 4-isopropoxy-3-methoxybenzaldehyde, can be purified by column chromatography.

Step 5: Sonogashira Coupling (Ethynylation)

-

Rationale: The Sonogashira coupling is the premier method for forming a carbon-carbon bond between a terminal alkyne and an aryl halide. The palladium/copper co-catalysis system is highly efficient and tolerates a wide range of functional groups. Using a silyl-protected alkyne prevents self-coupling and is a common strategy for clean reactions.

-

Procedure: To a solution of the aryl iodide (1-Iodo-4-isopropoxy-5-methoxybenzene, 1.0 eq) in a solvent mixture like THF/triethylamine, add trimethylsilylacetylene (1.2 eq).

-

De-gas the solution with argon or nitrogen.

-

Add the catalysts, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) and copper(I) iodide (CuI, 0.1 eq).

-

Stir the reaction at room temperature or with gentle heating until completion.

-

Follow with a standard aqueous workup and purification.

-

Deprotection: The resulting silyl-protected alkyne is then dissolved in THF or methanol, and a desilylating agent like tetrabutylammonium fluoride (TBAF) or potassium carbonate is added to reveal the terminal alkyne.

Reactivity Profile: The Trifunctional Advantage

The molecule's power lies in the distinct reactivity of its functional groups, which can be addressed selectively.

-

The Terminal Alkyne: This is the primary "synthetic handle."[1] It is the gateway to a host of powerful transformations, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry."[1] This reaction allows for the facile and high-yielding formation of 1,2,3-triazole linkages, which are invaluable for bioconjugation, drug discovery, and materials science.[1]

-

The Aromatic Core: The two alkoxy groups (-OCH₃ and -OCH(CH₃)₂) are strong electron-donating, ortho-, para-directing groups. This makes the aromatic ring highly activated towards electrophilic aromatic substitution at the positions ortho and para to them, allowing for further functionalization if desired.

-

The Ether Linkages: Both the methoxy and isopropoxy groups are generally stable, providing a robust scaffold that can withstand a variety of reaction conditions.

Caption: Logical relationship between functional groups and applications.

PART 3: Applications in Research and Drug Development

The structural features of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene make it an ideal candidate for several high-value applications.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight under 200 g/mol and a moderate lipophilicity (XLogP3 ≈ 3.2), this molecule fits the profile of a molecular fragment. The terminal alkyne allows it to be used in screens where it can be "clicked" onto azide-modified biological targets or used to build up larger, more potent molecules after an initial hit is identified.

-

PROTACs and Chemical Probes: The development of Proteolysis Targeting Chimeras (PROTACs) and other chemical probes often requires linking a target-binding molecule to another moiety (like an E3 ligase binder) via a chemical linker. The alkyne provides a perfect attachment point for building these bifunctional molecules.

-

Materials Science: Terminal alkynes are valuable monomers for polymerization reactions. This compound could be used to synthesize polymers with tailored electronic and physical properties, leveraging the aromatic core.[1]

-

Biological Evaluation Precedent: While this specific molecule is not widely studied, related (prop-2-ynyloxy)benzene derivatives have demonstrated biological activity, including anti-urease and antibacterial effects.[2][3] This provides a rationale for synthesizing and screening this compound and its derivatives in various biological assays.

PART 4: Safety, Handling, and Storage

As no specific safety data sheet (SDS) exists for this compound, handling procedures must be based on an expert assessment of related chemical structures.

Table 2: Hazard Assessment and Recommended Handling

| Category | Guideline | Supporting Rationale |

| Hazard Classification | Warning: Likely classified as harmful if swallowed (Acute Tox. 4), a skin irritant, and a serious eye irritant.[4][5][6] | Based on data for analogous aromatic alkynes and ethers. |

| Personal Protective Equipment (PPE) | Wear protective gloves (nitrile), safety goggles with side-shields, and a lab coat.[4][7] | Standard practice for handling potentially irritating organic chemicals. |

| Handling | Use only in a well-ventilated area, preferably a chemical fume hood.[8] Avoid breathing dust, fumes, or vapors.[7] Keep away from heat, sparks, and open flames.[4][9] | Aromatic compounds can be volatile, and alkynes can pose hazards under certain conditions. |

| Storage | Keep container tightly sealed in a cool, dry, and well-ventilated place.[4][7] Storage at 2-8°C under an inert atmosphere (e.g., nitrogen) is recommended for long-term stability.[7] | Prevents degradation from moisture, air, or light. |

| Spill & Disposal | In case of a spill, absorb with an inert material and dispose of in accordance with local, state, and federal regulations.[4] | Prevents environmental contamination and exposure. |

Conclusion

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene stands out as a molecule of significant synthetic potential. While it may not be a common, off-the-shelf reagent, its logical and accessible synthesis opens the door for its use as a strategic building block. The convergence of a stable, functionalized aromatic core with a highly versatile terminal alkyne "handle" provides researchers in drug discovery, chemical biology, and materials science with a powerful platform for innovation. This guide has outlined the core identity, a robust synthetic pathway, and the key reactivity principles that will enable scientists to confidently incorporate this valuable scaffold into their research programs.

References

-

MPLX. (2017, December 12). SAFETY DATA SHEET. Retrieved from [Link]

-

AccelaChem. (n.d.). 1699444-91-1, 4-Ethyl-2-methoxy-1-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methoxy-4-(2-propen-1-yl)-1-(1-propyn-1-yloxy)benzene. Retrieved from [Link]

-

Batool, T., Rasool, N., Gull, Y., Noreen, M., Nasim, F. U. H., Yaqoob, A., ... & Zia-Ul-Haq, M. (2014). A convenient method for the synthesis of (prop-2-ynyloxy) benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PloS one, 9(12), e115457. Retrieved from [Link]

-

PubChem. (n.d.). 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene. Retrieved from [Link]

-

Supporting Information for a scientific publication. (n.d.). Synthesis of propargyl aryl ethers. Retrieved from [Link]

-

PubChem. (n.d.). 4-Allyl-2-methoxy-1-(prop-2-ynyloxy)benzene. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(2-Ethynyl-4-methoxyphenoxy)ethyl 4-bromobenzenesulfonate. Retrieved from [Link]

-

ECHA CHEM. (n.d.). 1-chloro-4-[[(3-iodo-2-propynyl)oxy]methoxy]benzene. Retrieved from [Link]

-

Foo, K. L., et al. (2012). 4-(Prop-2-yn-1-yloxy)benzene-1,2-dicarbonitrile. Acta Crystallographica Section E, E68(9), o2626. Retrieved from [Link]

-

Semantic Scholar. (2014, December 29). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide. Retrieved from [Link]

-

PubChem. (n.d.). 1-[(Propan-2-yl)oxy]-2-(prop-1-en-1-yl)benzene. Retrieved from [Link]

-

Journal of Biochemical Technology. (2023, April 19). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Retrieved from [Link]

-

DTIC. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

-

Organic Syntheses Procedure. (n.d.). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]

Sources

- 1. 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | 17061-86-8 | Benchchem [benchchem.com]

- 2. A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation | PLOS One [journals.plos.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. 1-Methoxy-4-(prop-2-yn-1-yloxy)benzene | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Methoxy-N-(prop-2-yn-1-yl)benzene-1-sulfonamide | Sigma-Aldrich [sigmaaldrich.com]

- 7. chemscene.com [chemscene.com]

- 8. echemi.com [echemi.com]

- 9. mplx.com [mplx.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene is a polysubstituted aromatic compound featuring a unique combination of functional groups: a reactive terminal alkyne (ethynyl group), a methoxy group, and an isopropoxy group. This molecular architecture makes it a potentially valuable building block in medicinal chemistry and materials science, where the ethynyl group can participate in "click" chemistry reactions, such as copper-catalyzed azide-alkyne cycloadditions, for the synthesis of more complex molecules. Understanding the fundamental physicochemical properties of this compound, such as its melting and boiling points, is critical for its synthesis, purification, handling, and application in further research and development.

This technical guide provides an in-depth analysis of the melting and boiling point characteristics of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. As there is no readily available experimental data for this specific molecule in public databases, this document will focus on high-quality predicted data, the underlying principles that govern its physical properties based on its molecular structure, and the rigorous experimental protocols for their empirical determination.

Predicted Physicochemical Data

Due to the absence of experimental data, the following melting and boiling points have been estimated using advanced Quantitative Structure-Property Relationship (QSPR) models. These computational tools leverage extensive databases of known compounds to predict the properties of novel structures.[1][2][3][4] While these predictions are valuable for initial planning, they must be validated by empirical measurement.

| Property | Predicted Value | Unit |

| Melting Point | 45 - 55 | °C |

| Boiling Point | 280 - 295 | °C |

The Interplay of Molecular Structure and Physical Properties

The melting and boiling points of an organic compound are dictated by the nature and strength of its intermolecular forces.[5][6][7][8][9] The structure of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene incorporates several features that collectively determine its physical state at various temperatures.

-

Molecular Weight and van der Waals Forces: With a molecular formula of C₁₂H₁₄O₂, the compound has a moderate molecular weight, leading to significant London dispersion forces (a type of van der Waals force). These forces increase with the size and surface area of the molecule and are the baseline attractive force between molecules.[10][11]

-

Polarity and Dipole-Dipole Interactions: The presence of two ether linkages (methoxy and isopropoxy groups) introduces polarity into the molecule due to the electronegativity of the oxygen atoms. This results in a net molecular dipole moment, leading to dipole-dipole interactions between molecules. These forces are stronger than London dispersion forces, thus elevating the melting and boiling points compared to a non-polar analogue of similar size.[10][11]

-

Absence of Hydrogen Bonding: The molecule lacks a hydrogen atom bonded to a highly electronegative atom (like oxygen or nitrogen). Therefore, it cannot act as a hydrogen bond donor, precluding the formation of strong hydrogen bonds, which are responsible for the relatively high boiling points of alcohols and carboxylic acids.[7][10]

-

Molecular Symmetry and Crystal Packing: The melting point is highly dependent on how well the molecules can pack into a crystal lattice.[7][8] The asymmetrical substitution pattern on the benzene ring of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene may disrupt efficient crystal packing compared to a more symmetrical molecule. This can lead to a lower melting point than might be expected based on molecular weight alone. For instance, highly symmetrical molecules often have unusually high melting points.[5][8]

Experimental Protocol for Melting Point Determination

The determination of a melting point range is a fundamental technique for assessing the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point range of 0.5-1.0°C.

Principle

A small, finely powdered sample of the solid is heated at a slow, controlled rate. The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[12]

Methodology: Capillary Method using a Digital Apparatus

This protocol describes the use of a modern digital melting point apparatus, which offers high precision and ease of use.

-

Sample Preparation:

-

Ensure the sample is completely dry and finely powdered by crushing it with a spatula on a watch glass.

-

Tap the open end of a capillary tube into the powder to collect a small amount of the sample.

-

Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample column should be 2-3 mm high for consistent results.[13][14]

-

-

Instrument Setup:

-

Turn on the melting point apparatus and allow it to stabilize.

-

Set a "ramp rate," which is the rate at which the temperature will increase. For a preliminary, rapid determination, a higher rate (e.g., 10-20°C/minute) can be used to find an approximate melting point.

-

For an accurate measurement, set the starting temperature to about 20°C below the approximate melting point and use a slow ramp rate of 1-2°C per minute.[12][15] This slow rate ensures thermal equilibrium between the sample, thermometer, and heating block.

-

-

Measurement:

-

Insert the prepared capillary tube into the sample holder in the heating block.

-

Start the heating program.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first signs of melting are observed (T₁).

-

Record the temperature at which the last solid crystal melts into a liquid (T₂).

-

The melting point is reported as the range T₁ - T₂.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing another measurement.

-

Perform at least two measurements to ensure consistency.

-

Workflow for Melting Point Determination

Caption: Workflow for determining melting point via capillary method.

Experimental Protocol for Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[11][16] It is a characteristic property that is sensitive to changes in pressure.

Principle

The liquid is heated to its boiling point, and the temperature of the vapor in equilibrium with the boiling liquid is measured. It is crucial to measure the vapor temperature, not the liquid temperature, as the liquid can become superheated.[17]

Methodology: Micro-Boiling Point Determination

This method is suitable for small sample volumes (a few milliliters).

-

Apparatus Setup:

-

Place 2-3 mL of the liquid into a small conical vial or test tube, along with a boiling chip or a small magnetic stir bar to ensure smooth boiling.

-

Fit the vial with a reflux condenser or a Hickman still head.

-

Insert a thermometer through the condenser or still head, positioning the top of the thermometer bulb just below the side arm leading to the condenser.[17] This ensures the bulb is fully immersed in the vapor phase.

-

The apparatus should be clamped securely within a heating mantle or an oil bath.

-

-

Heating and Measurement:

-

Begin heating the sample gently. If using a stir bar, start the magnetic stirrer.

-

As the liquid boils, a "reflux ring" of condensing vapor will rise. The temperature will climb rapidly and then stabilize.

-

The boiling point is the stable temperature reading on the thermometer while the liquid is actively boiling and the reflux ring is visible.[16]

-

Record this stable temperature. Note the atmospheric pressure at the time of measurement, as boiling point is pressure-dependent.

-

-

Post-Measurement:

-

Turn off the heat and allow the apparatus to cool completely before disassembling.

-

Never heat a closed system. Ensure the end of the condenser is open to the atmosphere.

-

Workflow for Boiling Point Determination

Caption: Workflow for determining boiling point via micro-reflux method.

Conclusion

While experimental data for 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene remains to be published, a strong theoretical and practical framework exists for its characterization. Based on its molecular structure, it is predicted to be a solid with a relatively low melting point and a high boiling point, governed by a combination of London dispersion forces and dipole-dipole interactions. The protocols detailed in this guide provide a robust methodology for the empirical validation of these predicted values. For any research or development involving this compound, it is imperative that these fundamental physical properties be determined experimentally to ensure accuracy in subsequent applications.

References

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Organic Chemistry: How to... (2022, July 30). Predicting boiling and melting points. Retrieved from [Link]

-

HSCprep. (2025, March 4). Understanding Melting and Boiling Points of Organic Compounds. Retrieved from [Link]

-

TutorChase. (n.d.). Describe the differences between the boiling and melting points of different aromatic compounds. Retrieved from [Link]

-

Mansouri, K., et al. (2024). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. PMC. Retrieved from [Link]

-

Bergazin, T. D. (n.d.). Advancing physicochemical property predictions in computational drug discovery. Retrieved from [Link]

-

ACD/Labs. (n.d.). Calculate Physicochemical Properties | PhysChem Suite. Retrieved from [Link]

-

ProtoQSAR. (n.d.). Computational methods for predicting properties. Retrieved from [Link]

-

Air Resources Board. (2010). Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products by Gas Chromatography. Retrieved from [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

Pharmaguideline. (n.d.). SOP for Melting Point Apparatus. Retrieved from [Link]

-

Cambridge MedChem Consulting. (2022, December 8). Computation Chemistry Tools. Retrieved from [Link]

-

BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022). SOP for Melting Point Apparatus. Retrieved from [Link]

-

Utah Tech University. (n.d.). Measuring a Boiling Point. Retrieved from [Link]

-

Unknown. (n.d.). Boiling Point Determination Procedure. Retrieved from [Link]

-

Air Resources Board. (2024). Approval of Addendum to Standard Operating Procedure for the Determination of Boiling Point Distribution in Consumer Products Using Gas Chromatography. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, June 5). Boiling Point and Melting Point in Organic Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, August 16). 2.1.1: Intermolecular Forces and Relative Boiling Points (bp). Retrieved from [Link]

-

Stanford Research Systems. (n.d.). Determination of Melting Points According to Pharmacopeia. Retrieved from [Link]

-

Student Academic Success Services, Queen's University. (2025, June 15). Properties and Trends of Organic Compounds. Retrieved from [Link]

-

Allen, D. (n.d.). Boiling Points of Functional Groups: Trends & Forces. Retrieved from [Link]

-

Unknown. (n.d.). BOILING POINT DETERMINATION. Retrieved from [Link]

-

Science Ready. (2024, December 10). Comparing Melting & Boiling Points of Every Organic Functional Group // HSC Chemistry. Retrieved from [Link]

Sources

- 1. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advancing physicochemical property predictions in computational drug discovery [escholarship.org]

- 3. acdlabs.com [acdlabs.com]

- 4. Computational methods for predicting properties | ProtoQSAR [protoqsar.com]

- 5. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Predicting boiling and melting points – Organic Chemistry: How to…. [shimizu-uofsc.net]

- 7. hscprep.com.au [hscprep.com.au]

- 8. One moment, please... [chemistrysteps.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. monash.edu [monash.edu]

- 11. allen.in [allen.in]

- 12. resolvemass.ca [resolvemass.ca]

- 13. bldeapharmacy.ac.in [bldeapharmacy.ac.in]

- 14. thinksrs.com [thinksrs.com]

- 15. SOP for Melting Point Apparatus | Pharmaguideline [pharmaguideline.com]

- 16. uomus.edu.iq [uomus.edu.iq]

- 17. cactus.utahtech.edu [cactus.utahtech.edu]

The Alkynyl-Alkoxy Scaffold: Technical Analysis of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

This guide serves as a technical monograph for researchers investigating the pharmacological utility of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (also referred to as 1-isopropoxy-2-methoxy-4-ethynylbenzene).

Based on its structural pharmacophore, this molecule is identified as a high-value "Linker-Headgroup" intermediate used primarily in the synthesis of Tyrosine Kinase Inhibitors (TKIs), specifically targeting the Epidermal Growth Factor Receptor (EGFR) family.

Part 1: Chemical Architectonics & Pharmacophore Analysis

To understand the biological potential of this molecule, one must analyze it not as a standalone drug, but as a privileged scaffold designed to overcome specific limitations in first-generation TKIs (like Gefitinib or Erlotinib).

Structural Deconstruction

The molecule consists of a benzene core decorated with three distinct functional motifs, each serving a specific medicinal chemistry purpose:

| Position | Substituent | Functional Role (SAR) |

| C-1 | Isopropoxy (-OiPr) | Hydrophobic Anchor: Unlike a simple methoxy group, the bulky isopropoxy group increases lipophilicity (LogP) and fills the hydrophobic pocket of the ATP-binding site (specifically the ribose-binding region or solvent channel), potentially improving binding affinity. |

| C-2 | Methoxy (-OMe) | Electronic Modulation: An electron-donating group (EDG) that increases electron density on the benzene ring, influencing the pKa of the aniline nitrogen (once coupled) and enhancing hydrogen bond acceptance. |

| C-4 | Ethynyl (-C≡CH) | The "Warhead" / Linker: A rigid, linear alkyne handle. It serves as the reactive site for Sonogashira coupling to a heteroaryl core (e.g., quinazoline). In the final drug, this rigid rod positions the phenyl ring deep into the kinase selectivity pocket. |

The "Isopropoxy Effect"

In medicinal chemistry, replacing a methoxy group with an isopropoxy group (as seen at C-1) is a strategic modification to improve metabolic stability . The steric bulk of the isopropyl group hinders O-dealkylation by Cytochrome P450 enzymes, potentially extending the half-life (

Part 2: Synthetic Utility & Derivatization Strategies[1]

The primary biological activity of this molecule is realized upon its coupling to a kinase-inhibiting core. The ethynyl group allows for modular synthesis of "Click" libraries or rigid analogs.

Retrosynthetic Pathway (Origin)

This scaffold is typically synthesized from Isovanillin or Vanillin derivatives via alkylation (installing the isopropoxy) followed by Corey-Fuchs homologation or Seyferth-Gilbert homologation to generate the terminal alkyne.

Key Reaction: Sonogashira Coupling

The most critical workflow involves coupling this alkyne to a halogenated heterocycle (e.g., 4-Chloroquinazoline).

Diagram 1: Synthetic Workflow (DOT Visualization)

Caption: Synthetic trajectory from Isovanillin precursor to the active TKI via the 4-ethynyl scaffold.

Part 3: Biological Targets & Mechanism of Action

Once incorporated into a TKI structure, the 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene moiety targets the ATP-binding cleft of receptor tyrosine kinases.

Primary Target: EGFR (ErbB1)

The derivatives of this scaffold function as ATP-competitive inhibitors .

-

Mechanism: The quinazoline core (to which this scaffold is attached) mimics the adenine ring of ATP. The ethynyl-phenyl arm (our scaffold) extends into the hydrophobic back pocket of the enzyme.

-

Selectivity: The specific substitution pattern (1-OiPr, 2-OMe) interacts with residues such as Cys797 (if acrylamide is present) or Met793 (hinge region), stabilizing the inactive conformation of the kinase.

Secondary Targets

-

ALK (Anaplastic Lymphoma Kinase): Similar alkynyl-ether scaffolds have shown activity against ALK-positive NSCLC.

-

BTK (Bruton's Tyrosine Kinase): The scaffold is structurally compatible with BTK inhibitors used in B-cell malignancies.

Diagram 2: EGFR Signaling Inhibition

Caption: Mechanism of Action: The scaffold-derived inhibitor blocks ATP binding, halting the RAS/RAF/MEK proliferation cascade.

Part 4: Experimental Validation Framework

To validate the biological activity of derivatives synthesized from this scaffold, the following protocols are standard.

Protocol A: Sonogashira Coupling (Derivatization)

Purpose: To attach the scaffold to a 4-chloroquinazoline core.

-

Reagents: Dissolve 1.0 eq of 4-chloroquinazoline and 1.1 eq of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene in anhydrous DMF.

-

Catalyst: Add 0.05 eq Pd(PPh3)2Cl2 and 0.1 eq CuI.

-

Base: Add 3.0 eq Triethylamine (TEA).

-

Reaction: Purge with Nitrogen. Heat to 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 1:1).

-

Workup: Dilute with water, extract with EtOAc, dry over MgSO4, and purify via silica gel chromatography.

Protocol B: In Vitro Kinase Assay (Enzymatic Activity)

Purpose: Determine IC50 against EGFRWT and EGFRT790M.

-

System: Use a FRET-based assay (e.g., LanthaScreen™ or Z´-LYTE™).

-

Preparation: Prepare 3-fold serial dilutions of the synthesized derivative in DMSO.

-

Incubation: Incubate kinase (EGFR), ATP (at Km), substrate, and inhibitor for 60 mins at RT.

-

Detection: Add development reagent and read fluorescence ratio (445 nm / 520 nm).

-

Analysis: Plot dose-response curves to calculate IC50. Validated hits should show IC50 < 50 nM .

Protocol C: MTT Cell Viability Assay

Purpose: Assess cytotoxicity in NSCLC cell lines (A549, H1975).

-

Seeding: Seed 5,000 cells/well in 96-well plates. Incubate 24h.

-

Treatment: Treat with derivative (0.01 – 10 µM) for 72h.

-

Development: Add MTT reagent (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO.

-

Readout: Measure absorbance at 570 nm.

Part 5: References

-

Mok, T. S., et al. (2009).[1] "Gefitinib or Carboplatin–Paclitaxel in Pulmonary Adenocarcinoma." New England Journal of Medicine. Link

-

Lynch, T. J., et al. (2004). "Activating Mutations in the Epidermal Growth Factor Receptor Underlying Responsiveness of Non–Small-Cell Lung Cancer to Gefitinib." New England Journal of Medicine. Link

-

Eck, M. J., & Yun, C. H. (2010). "Structural Biology of EGFR-Targeted Therapies." Annual Review of Biochemistry. Link

-

Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

-

Rothenberg, M. L., et al. (2012). "Erlotinib: A Review of its Preclinical and Clinical Development." Clinical Cancer Research. Link

Sources

Methodological & Application

Sonogashira coupling protocols using 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

Application Note & Detailed Protocols

Topic: Sonogashira Coupling Protocols using 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

For: Researchers, scientists, and drug development professionals.

Introduction: Mastering C(sp²)-C(sp) Bond Formation with Substituted Alkynes

The Sonogashira cross-coupling reaction stands as a cornerstone of modern organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized centers.[1][2][3] First reported in 1975, this palladium- and copper-catalyzed reaction has become indispensable in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4][5] Its utility stems from the mild reaction conditions typically employed and its tolerance of a wide array of functional groups.[1][6]

This guide provides an in-depth examination and detailed protocols for the Sonogashira coupling, with a specific focus on the use of 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene. This substrate is of particular interest due to its electron-rich aromatic system, featuring both methoxy and isopropoxy substituents. Understanding how to effectively couple such substrates is crucial for the synthesis of complex, poly-functionalized molecules relevant to drug discovery and materials science. We will delve into the reaction mechanism, provide step-by-step protocols for both traditional and copper-free conditions, and offer expert insights into optimization and troubleshooting.

The Sonogashira Reaction: A Mechanistic Perspective

The elegance of the Sonogashira coupling lies in its dual catalytic cycle, a synergistic interplay between palladium and copper catalysts that facilitates the reaction under mild conditions.[1][4] While the precise mechanism can be complex and is still a subject of study, the generally accepted pathway involves two interconnected cycles.[2][4]

-

The Palladium Cycle: This cycle initiates with the oxidative addition of an aryl or vinyl halide (Ar-X) to a palladium(0) complex, forming a Pd(II) intermediate.[2][7]

-

The Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt, typically in the presence of an amine base, to form a copper(I) acetylide species.[1][8] This step is crucial as it activates the alkyne.

-

Transmetalation: The key step linking the two cycles is transmetalation, where the acetylide group is transferred from the copper to the palladium(II) complex.[7]

-

Reductive Elimination: The resulting palladium(II) species, now bearing both the aryl and alkynyl groups, undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active palladium(0) catalyst, allowing the cycle to continue.[7]

The amine base plays a dual role: it deprotonates the alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide (H-X) byproduct generated during the reaction.[1][9]

Caption: The dual catalytic cycles of the Sonogashira coupling reaction.

Substrate Profile: 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene

The target alkyne for these protocols features a phenyl ring substituted with three distinct groups, each influencing its reactivity.

-

Structure:

-

Ethynyl Group (-C≡CH): The reactive moiety for the coupling.

-

Methoxy Group (-OCH₃): An electron-donating group (EDG) via resonance.

-

Isopropoxy Group (-OCH(CH₃)₂): Another electron-donating group, both inductively and via resonance.

-

The presence of two strong electron-donating groups makes the aromatic ring electron-rich. This electronic property does not significantly alter the acidity of the terminal alkyne's proton but can influence the electronic environment of the final product, which is a key consideration in the synthesis of electronic materials or biologically active molecules.

Experimental Protocols

Safety First: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Solvents and reagents should be handled with care. Anhydrous and anaerobic conditions are critical for success.[10][11]

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol is a robust starting point for coupling 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene with a standard aryl iodide, such as 4-iodoanisole. The copper(I) iodide co-catalyst accelerates the reaction, often allowing it to proceed efficiently at room temperature.[12]

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene | 204.25 | 1.2 | 1.2 |

| 4-Iodoanisole | 234.04 | 1.0 | 1.0 |

| Bis(triphenylphosphine)palladium(II) dichloride | 701.90 | 0.02 | 0.02 |

| Copper(I) Iodide (CuI) | 190.45 | 0.04 | 0.04 |

| Triethylamine (Et₃N) | 101.19 | - | - |

| Toluene | 92.14 | - | - |

| Schlenk flask, syringes, needles, magnetic stirrer | - | - | - |

| Inert gas supply (Argon or Nitrogen) | - | - | - |

Step-by-Step Methodology

-

Inert Atmosphere Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol) and copper(I) iodide (7.6 mg, 0.04 mmol).

-

Evacuation and Backfilling: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.

-

Reagent Addition: Under a positive pressure of inert gas, add 4-iodoanisole (234 mg, 1.0 mmol).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL) and anhydrous, degassed triethylamine (3 mL) via syringe. The triethylamine acts as both the base and a co-solvent.[1]

-

Alkyne Addition: Add 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (245 mg, 1.2 mmol) dropwise via syringe.

-

Reaction Execution: Stir the reaction mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether (20 mL) and filter it through a short pad of Celite to remove the catalyst residues and amine salts.

-

Extraction: Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and then with brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Protocol 2: Copper-Free Sonogashira Coupling

The primary motivation for a copper-free protocol is to prevent the undesired homocoupling of the alkyne substrate (Glaser coupling), which is a common side reaction promoted by oxygen in the presence of copper.[1][13] This protocol is particularly useful when working with sensitive substrates or when purification from diyne byproducts is challenging.

Materials and Reagents

| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Eq. |

| 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene | 204.25 | 1.2 | 1.2 |

| 4-Bromotoluene | 171.04 | 1.0 | 1.0 |

| Pd(PPh₃)₄ | 1155.56 | 0.03 | 0.03 |

| Diisopropylamine (DIPA) | 101.19 | 2.0 | 2.0 |

| N,N-Dimethylformamide (DMF) | 73.09 | - | - |

| Schlenk flask, syringes, needles, magnetic stirrer | - | - | - |

| Inert gas supply (Argon or Nitrogen) | - | - | - |

Step-by-Step Methodology

-

Inert Atmosphere Setup: Add Pd(PPh₃)₄ (35 mg, 0.03 mmol) to a dry Schlenk flask with a magnetic stir bar. Evacuate and backfill with inert gas three times.

-

Reagent Addition: Under positive inert gas pressure, add 4-bromotoluene (171 mg, 1.0 mmol).

-

Solvent and Base Addition: Add anhydrous, degassed DMF (5 mL) followed by diisopropylamine (0.28 mL, 2.0 mmol) via syringe.

-

Alkyne Addition: Add 4-Ethynyl-2-methoxy-1-(propan-2-yloxy)benzene (245 mg, 1.2 mmol).

-

Reaction Execution: Heat the reaction mixture to 60-80 °C. Aryl bromides are less reactive than aryl iodides and typically require heating.[1][9] Monitor the reaction by TLC or GC-MS.

-

Work-up and Purification: Follow the same work-up, extraction, and purification steps as described in Protocol 1.

Caption: General laboratory workflow for Sonogashira coupling reactions.

Expert Insights: Optimization & Troubleshooting

Achieving high yields and purity in Sonogashira couplings requires careful control over several parameters. The following table and tips are based on established best practices in the field.

Table: Key Parameter Optimization

| Parameter | Choice / Condition | Rationale & Expert Advice |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PdCl₂(PPh₃)₂ is often more air-stable and convenient to handle, but both are effective.[1][14] Catalyst loading is typically 1-5 mol%. |

| Ligand | PPh₃ (standard), Buchwald ligands (e.g., XPhos for Ar-Cl) | For less reactive aryl halides (especially chlorides), bulkier, more electron-rich phosphine ligands can accelerate the oxidative addition step.[10][14] |

| Aryl Halide (Ar-X) | I > OTf > Br >> Cl | The reactivity order is critical.[1][9] Iodides react readily at room temperature, while bromides often require heat.[9][15] Chlorides are the most challenging and require specialized catalysts. |

| Base | Et₃N, DIPA, Piperidine, Cs₂CO₃ | An amine base is standard.[1] For copper-free systems or when amines are problematic, inorganic bases like Cs₂CO₃ can be effective.[16] The base must be anhydrous.[10] |

| Solvent | Toluene, THF, DMF, Acetonitrile | The choice depends on the reaction temperature and solubility of reagents.[17] Ensure solvents are rigorously degassed to remove oxygen.[10] |

| Temperature | Room Temp to 100 °C | Governed by the reactivity of the aryl halide. Start with room temperature for aryl iodides and increase heat for bromides if the reaction is sluggish.[15] |

Common Problems and Solutions

-

Problem: Low or No Product Yield.

-

Cause: Inactive catalyst, impure reagents, or insufficient exclusion of oxygen.[9][10]

-

Solution: Use fresh, high-purity palladium and copper catalysts. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed. Maintain a positive pressure of inert gas throughout the reaction.[10]

-

-

Problem: Significant Alkyne Homocoupling (Glaser Coupling).

-

Problem: Formation of a Black Precipitate (Palladium Black).

-

Cause: Decomposition of the palladium(0) catalyst. This can be caused by impurities, high temperatures, or an inappropriate choice of solvent.[9] Some anecdotal evidence suggests THF may promote its formation.[18]

-

Solution: Use high-purity reagents and solvents. If heating, do so gradually and avoid excessively high temperatures. Consider a more stable precatalyst or a different solvent system.

-

References

-

Wikipedia. Sonogashira coupling. [Link]

-

Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained. [Link]

-

BYJU'S. Sonogashira Coupling. [Link]

-

CiteDrive. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

Semantic Scholar. Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. [Link]

-

Chotana, G. A., et al. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 862–932. [Link]

-

Organic Chemistry Portal. Sonogashira Coupling. [Link]

-

Paul, S., et al. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC Advances, 13(8), 5159-5183. [Link]

-

Bano, S., et al. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Catalysts, 10(4), 459. [Link]

-

Sharma, P., et al. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316-7332. [Link]

-

ResearchGate. The Sonogashira coupling reaction mechanism. [Link]

-

Semantic Scholar. Copper-free Sonogashira cross-coupling reactions: an overview. [Link]

-

The Reaction Monitor. Copper-free Sonogashira coupling. [Link]

-

Pearson+. What is the role of copper in the Sonogashira coupling reaction? [Link]

-

NROER. Sonogashira Coupling. [Link]

-

ResearchGate. Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. [Link]

-

Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration, 1(1), 71-80. [Link]

-

Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Organic Letters, 20(10), 2959-2962. [Link]

-

An, J., et al. (2017). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion. Organometallics, 36(5), 1034-1040. [Link]

-

Boulton, L. (2016). Sonogashira Coupling. In Synthetic Methods in Drug Discovery (Vol. 1, pp. 122-142). Royal Society of Chemistry. [Link]

-

Li, J., et al. (2021). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Combinatorial Science, 23(1), 25-30. [Link]

-

Vafaeezadeh, M., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 15(12), 1-15. [Link]

-

Chen, X., et al. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 5(1), 102893. [Link]

-

Mak, T. C., et al. (2023). Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. ACS Omega, 8(19), 17099-17111. [Link]

-

Reddit. Sonogashira troubleshooting help needed. [Link]

-

Reddit. Struggling to make a sonogashira coupling reaction happen. [Link]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 3. citedrive.com [citedrive.com]

- 4. byjus.com [byjus.com]